molecular formula C22H23N3O3 B2948509 5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1798454-21-3

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2948509
CAS RN: 1798454-21-3
M. Wt: 377.444
InChI Key: VYMDYPFKSRUARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” is characterized by a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pharmacology: Selective Androgen Receptor Modulators (SARMs)

The pyrrolidine ring, a component of the compound, is widely used in medicinal chemistry to create biologically active compounds. One such application is in the development of SARMs, which are optimized for selective tissue activity and reduced side effects compared to anabolic steroids. The pyrrolidine derivatives can be modified to enhance their selectivity and potency as SARMs .

Drug Design: Stereochemistry and Biological Activity

Stereochemistry plays a crucial role in the biological activity of drug molecules. The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can bind to enantioselective proteins in distinct ways. This feature is essential in designing new drug candidates with varied biological profiles .

Cancer Research: Targeted Therapy Agents

Compounds containing the pyrrolidine ring have been investigated for their potential as targeted therapy agents in cancer research. Their ability to be tailored for specific molecular targets makes them valuable in the development of new treatments that can selectively attack cancer cells while minimizing damage to healthy cells .

Neuroscience: Modulators of Neurotransmitter Systems

The structural diversity afforded by the pyrrolidine scaffold can be exploited to create modulators of various neurotransmitter systems. These compounds can be designed to interact with receptors or enzymes involved in neurotransmission, which is beneficial for treating neurological disorders .

Material Science: Organic Semiconductors

The oxadiazole moiety in the compound is known for its electron-withdrawing properties, which can be utilized in the creation of organic semiconductors. These materials are used in electronic devices like organic light-emitting diodes (OLEDs) and solar cells due to their ability to conduct electricity while being flexible and lightweight .

Environmental Science: Photodegradable Polymers

Incorporating the oxadiazole group into polymers can lead to the development of photodegradable materials. These polymers can break down upon exposure to light, offering an environmentally friendly solution for reducing plastic waste .

Chemical Synthesis: Building Blocks for Complex Molecules

The compound can serve as a versatile building block in chemical synthesis. Its multiple reactive sites allow for a variety of chemical transformations, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and other applications .

Analytical Chemistry: Chromophoric Agents

The compound’s structure includes chromophoric groups that absorb light at specific wavelengths. This characteristic can be harnessed in analytical chemistry to develop new chromophoric agents for use in spectroscopic analysis, aiding in the detection and quantification of various substances .

Future Directions

The future directions for the research and development of “5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the synthetic strategies and understanding the structure-activity relationship of these compounds .

Mechanism of Action

properties

IUPAC Name

(3,4-dimethylphenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-14-6-7-17(13-15(14)2)22(26)25-12-4-5-19(25)21-23-20(24-28-21)16-8-10-18(27-3)11-9-16/h6-11,13,19H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMDYPFKSRUARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC2C3=NC(=NO3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.